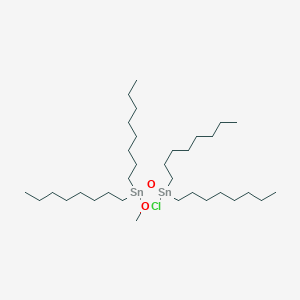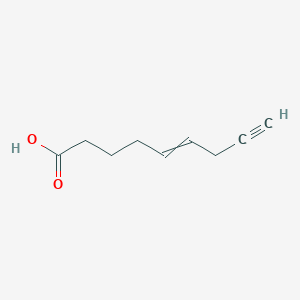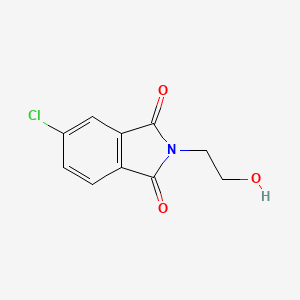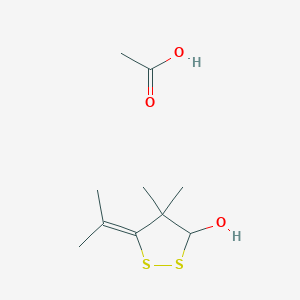
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol is a complex organic compound with a unique structure that includes both acetic acid and a dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol typically involves multiple steps. One common method includes the reaction of acetic acid with a precursor molecule that contains the dithiolan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound in significant quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, pressures, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Scientific Research Applications
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to various biological effects. The pathways involved can be complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol include other dithiolan-containing molecules and acetic acid derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.
Properties
CAS No. |
75072-33-2 |
|---|---|
Molecular Formula |
C10H18O3S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol |
InChI |
InChI=1S/C8H14OS2.C2H4O2/c1-5(2)6-8(3,4)7(9)11-10-6;1-2(3)4/h7,9H,1-4H3;1H3,(H,3,4) |
InChI Key |
RQQAMKGYPRCSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C(SS1)O)(C)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


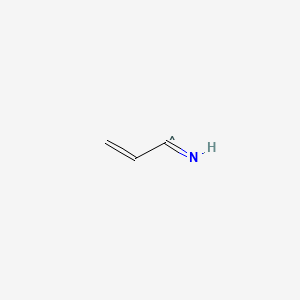

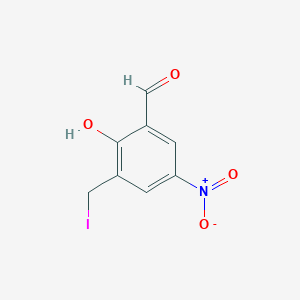
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

